2,3,4,7,9-Pentabromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,3,4,7,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions . Industrial production methods may vary, but they generally follow similar principles of controlled bromination to achieve the desired substitution pattern on the dibenzofuran ring .
Analyse Chemischer Reaktionen
2,3,4,7,9-Pentabromo-dibenzofuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzofurans.
Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,7,9-Pentabromo-dibenzofuran has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3,4,7,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This ligand-activated transcriptional activator binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
2,3,4,7,9-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
2,3,4,7,8-Pentabromodibenzofuran: Another polybrominated dibenzofuran with a different bromination pattern.
2,3,4,7,8-Pentachlorodibenzofuran: A chlorinated analog with similar structural features but different halogen atoms.
1,2,4,7,9-Pentabromo-dibenzofuran: A positional isomer with bromine atoms at different positions on the dibenzofuran ring.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Eigenschaften
CAS-Nummer |
617708-15-3 |
---|---|
Molekularformel |
C12H3Br5O |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1,3,6,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H |
InChI-Schlüssel |
SWTCBOCUKVVORZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.